molecular formula C9H13NO4 B12807186 Ethyl 1-nitroso-2-oxocyclohexanecarboxylate CAS No. 38104-99-3

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate

Cat. No.: B12807186
CAS No.: 38104-99-3
M. Wt: 199.20 g/mol
InChI Key: ROORNIUQNFGEKJ-UHFFFAOYSA-N
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Description

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H13NO4 It is a derivative of cyclohexanecarboxylate, featuring both nitroso and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate typically involves the nitrosation of ethyl 2-oxocyclohexanecarboxylate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group. Common reagents used in this process include nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Ethyl 1-nitro-2-oxocyclohexanecarboxylate.

    Reduction: Ethyl 1-amino-2-oxocyclohexanecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate involves its interaction with molecular targets through its nitroso and oxo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclohexanecarboxylate: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    Ethyl 1-amino-2-oxocyclohexanecarboxylate: Contains an amino group instead of a nitroso group, leading to different reactivity and applications.

    Ethyl 1-nitro-2-oxocyclohexanecarboxylate: Contains a nitro group, which is more oxidized compared to the nitroso group.

Uniqueness

Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is unique due to the presence of both nitroso and oxo functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other scientific fields.

Properties

CAS No.

38104-99-3

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 1-nitroso-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H13NO4/c1-2-14-8(12)9(10-13)6-4-3-5-7(9)11/h2-6H2,1H3

InChI Key

ROORNIUQNFGEKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)N=O

Origin of Product

United States

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